2,4-Dimethyl-3-nitrobenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

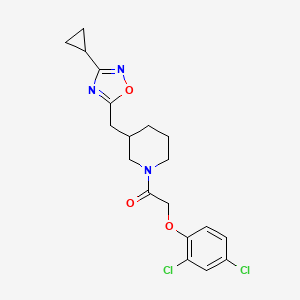

“2,4-Dimethyl-3-nitrobenzonitrile” is likely a nitro derivative of benzonitrile, which is an aromatic compound . The “2,4-Dimethyl” indicates that there are methyl groups on the 2nd and 4th carbons of the benzene ring, and the “3-nitro” suggests a nitro group on the 3rd carbon .

Synthesis Analysis

The synthesis of nitrobenzonitriles generally involves the reaction of the corresponding benzaldehyde with hydroxylamine hydrochloride . The reaction is typically carried out in a solvent like DMSO at elevated temperatures .Molecular Structure Analysis

The molecular structure of “2,4-Dimethyl-3-nitrobenzonitrile” would be expected to have a benzene ring as the core structure, with methyl groups attached to the 2nd and 4th carbons, and a nitro group attached to the 3rd carbon .Chemical Reactions Analysis

Nitrobenzonitriles can undergo various reactions depending on the conditions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethyl-3-nitrobenzonitrile” would be expected to be similar to those of other nitrobenzonitriles. These might include a relatively high density, good solubility in organic solvents, and a strong absorption in the UV-visible spectrum due to the presence of the nitro group .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-Dimethyl-3-nitrobenzonitrile, focusing on six unique fields:

Pharmaceutical Intermediates

2,4-Dimethyl-3-nitrobenzonitrile is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting specific enzymes or receptors in the body. This compound’s ability to introduce nitro and nitrile groups into complex molecules makes it valuable in medicinal chemistry .

Organic Synthesis

In organic synthesis, 2,4-Dimethyl-3-nitrobenzonitrile serves as a versatile building block. It is used in the preparation of more complex organic molecules through various chemical reactions such as nucleophilic substitution, reduction, and coupling reactions. Its stability and reactivity make it a preferred choice for synthesizing a wide range of organic compounds .

Material Science

This compound is also explored in material science for the development of novel materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability, mechanical strength, and chemical resistance. Researchers are investigating its potential in creating advanced materials for industrial applications .

Agricultural Chemicals

2,4-Dimethyl-3-nitrobenzonitrile is used in the development of agricultural chemicals, including herbicides and pesticides. Its chemical properties allow it to act as an effective agent in controlling unwanted vegetation and pests, contributing to increased agricultural productivity and sustainability .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accuracy and reliability in chemical analysis .

Environmental Science

Research in environmental science has explored the use of 2,4-Dimethyl-3-nitrobenzonitrile in studying the degradation and transformation of pollutants. Its role in environmental chemistry includes serving as a model compound to understand the behavior of similar nitroaromatic compounds in the environment, aiding in the development of remediation strategies .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for “2,4-Dimethyl-3-nitrobenzonitrile” would likely depend on its specific applications. Nitrobenzonitriles have been used in the synthesis of various bioactive molecules , so potential future directions could involve exploring new synthetic routes or applications in medicinal chemistry.

Propriétés

IUPAC Name |

2,4-dimethyl-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZSWXDYLOPJRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-3-nitrobenzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide](/img/structure/B2696971.png)

![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)

![3,9-dibenzyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2696978.png)

![2-({[4-(Dimethylamino)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2696987.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)